tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
Overview
Description
tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a synthetic organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl group, and a tetrahydrobenzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the condensation of an appropriate benzodiazepine precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate involves its interaction with the central nervous system. It is believed to bind to specific receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl and phenyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
tert-butyl 2-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,3)24-19(23)22-14-13-16(15-9-5-4-6-10-15)21-17-11-7-8-12-18(17)22/h4-12,16,21H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLLPNGJRDBQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NC2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378115 | |
Record name | tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-39-0 | |
Record name | tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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